molecular formula C11H12BrClN2 B3364600 2-Amino-6-bromo-3-ethylquinoline hydrochloride CAS No. 1171580-64-5

2-Amino-6-bromo-3-ethylquinoline hydrochloride

Cat. No.: B3364600
CAS No.: 1171580-64-5
M. Wt: 287.58 g/mol
InChI Key: OMMUKBRXATUDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-ethylquinoline hydrochloride typically involves the bromination of 3-ethylquinoline followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-bromo-3-ethylquinoline hydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-3-ethylquinoline hydrochloride
  • 2-Amino-6-fluoro-3-ethylquinoline hydrochloride
  • 2-Amino-6-iodo-3-ethylquinoline hydrochloride

Uniqueness

2-Amino-6-bromo-3-ethylquinoline hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific research applications where bromine’s properties are advantageous .

Properties

IUPAC Name

6-bromo-3-ethylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMUKBRXATUDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656634
Record name 6-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171580-64-5
Record name 6-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-bromo-3-ethylquinoline hydrochloride
Reactant of Route 2
2-Amino-6-bromo-3-ethylquinoline hydrochloride
Reactant of Route 3
2-Amino-6-bromo-3-ethylquinoline hydrochloride
Reactant of Route 4
2-Amino-6-bromo-3-ethylquinoline hydrochloride
Reactant of Route 5
2-Amino-6-bromo-3-ethylquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-6-bromo-3-ethylquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.